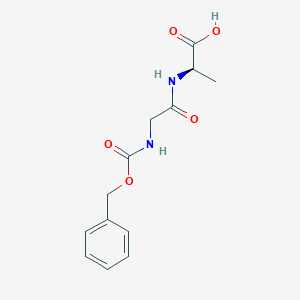

Z-Gly-D-ala-OH

Descripción general

Descripción

Z-Gly-D-ala-OH: N-benzyloxycarbonylglycyl-D-alanine , is a dipeptide compound consisting of glycine and D-alanine. It is widely used in peptide synthesis and serves as a building block for more complex peptides. The presence of the benzyloxycarbonyl (Z) protecting group on the glycine residue makes it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-ala-OH typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonylglycine (Z-Gly-OH).

Coupling with D-Alanine: The protected glycine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of solid-phase peptide synthesis (SPPS) techniques, which enhance the efficiency and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Z-Gly-D-ala-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the peptide bond and the formation of glycine and D-alanine.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, which may lead to the formation of corresponding oxides or other oxidation products.

Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free dipeptide Gly-D-ala-OH.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.

Substitution: Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

Major Products Formed:

Hydrolysis: Glycine and D-alanine.

Oxidation: Oxidized derivatives of the dipeptide.

Substitution: Free dipeptide Gly-D-ala-OH.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Gly-D-Ala-OH serves as a crucial building block in peptide synthesis. Its incorporation into peptides is essential for developing therapeutic agents and studying biological processes. The compound's structure allows for the formation of stable peptide bonds, making it valuable in the development of bioactive peptides that can interact with specific biological targets .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activity. Research has shown that substituting glycine residues with D-alanine can stabilize protein structures, particularly in collagen triple helices . This stabilization can be critical in understanding protein folding and function, which has implications for diseases related to protein misfolding.

Pharmaceutical Formulations

This compound is incorporated into pharmaceutical formulations to enhance the stability and bioavailability of drugs. Its ability to improve solubility and absorption makes it a candidate for use in drug delivery systems. Studies indicate that the presence of this compound can lead to more effective therapeutic outcomes by ensuring that active pharmaceutical ingredients remain stable during storage and administration .

Antimicrobial Applications

Recent research has explored the antimicrobial properties of compounds related to this compound. For instance, studies on D-alanine metabolism in marine bacteria have highlighted the importance of D-alanine in bacterial growth and survival . This opens avenues for developing antimicrobial agents that target D-alanine pathways in pathogenic bacteria.

Cosmetic Industry

In the cosmetic sector, this compound is being investigated for its potential benefits in skin care formulations. Its moisturizing properties may contribute to skin hydration and elasticity, making it an attractive ingredient for anti-aging products .

Food Industry

The compound is also explored in the food industry as a flavor enhancer or nutritional supplement. Its amino acid profile can provide essential nutrients beneficial for health, making it a candidate for functional foods aimed at improving dietary quality .

Case Study 1: Stabilization of Collagen Structures

A computational study demonstrated that substituting glycine with D-alanine or D-serine in collagen triple helices prevents proper folding, indicating the delicate balance required in amino acid composition for structural integrity . This finding emphasizes the significance of this compound in maintaining collagen stability.

Case Study 2: Antimicrobial Activity

Research on Pseudoalteromonas sp. strain CF6-2 revealed that D-alanine metabolism is crucial for bacterial growth, suggesting potential applications for this compound in developing novel antibiotics targeting D-alanine pathways .

Mecanismo De Acción

The mechanism of action of Z-Gly-D-ala-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of glycine and D-alanine. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Molecular Targets and Pathways:

Proteases: this compound can be cleaved by proteases such as trypsin and chymotrypsin.

Receptors: The compound may interact with peptide receptors, influencing signaling pathways and cellular responses.

Comparación Con Compuestos Similares

Z-Gly-L-ala-OH: This compound is similar to Z-Gly-D-ala-OH but contains L-alanine instead of D-alanine. It is used in similar applications but may exhibit different biological activities due to the stereochemistry of the alanine residue.

Z-Gly-Gly-OH: This dipeptide contains two glycine residues and is used as a model compound in peptide synthesis and enzymatic studies.

Z-Gly-Phe-OH: This compound contains phenylalanine instead of alanine and is used in the synthesis of more complex peptides and in studies of enzyme specificity.

Uniqueness: this compound is unique due to the presence of D-alanine, which imparts distinct stereochemical properties and biological activities compared to its L-alanine counterpart. The use of D-alanine can influence the stability, solubility, and enzymatic recognition of the compound.

Actividad Biológica

Z-Gly-D-Ala-OH, a dipeptide derivative featuring glycine and D-alanine, has garnered attention in biochemical research due to its unique stereochemical properties and potential applications in various fields such as medicinal chemistry, enzymology, and peptide synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of D-alanine, which imparts distinct biological activities compared to its L-enantiomer. It serves as a crucial building block in synthesizing more complex peptides and proteins. The compound is synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques, which allow for precise control over stereochemistry and yield.

The biological activity of this compound is primarily linked to its interactions with enzymes, particularly proteases and peptidases. It acts as a substrate or inhibitor, influencing enzyme kinetics and specificity. Studies have shown that this compound can modulate the activity of specific enzymes involved in peptide bond formation and cleavage, making it a valuable tool for investigating enzyme-substrate interactions .

Biological Applications

1. Enzyme-Substrate Interactions:

this compound is extensively used to study enzyme kinetics. For example, it has been employed in experiments to determine the catalytic efficiency of various proteases by measuring the rate of hydrolysis under different conditions. The compound's ability to mimic natural substrates allows researchers to gain insights into enzyme mechanisms .

2. Therapeutic Potential:

The compound is being explored for its potential therapeutic applications, particularly in designing peptide-based drugs. Its structural properties make it suitable for developing inhibitors against specific enzymes implicated in diseases such as cancer and bacterial infections .

3. Diagnostic Applications:

this compound has also been investigated for use in diagnostic imaging. Radiolabeled derivatives have shown promise as tracers for detecting bacterial infections in vivo due to their preferential accumulation in pathogenic bacteria compared to mammalian cells .

Case Study 1: Enzyme Kinetics

A study investigated the effect of this compound on the activity of a specific serine protease. The results indicated that the compound acted as a competitive inhibitor, with an inhibition constant (Ki) determined through Lineweaver-Burk plots. The findings suggested that modifications to the this compound structure could enhance inhibitory potency .

Case Study 2: Peptide-Based Drug Design

Research focused on developing peptide vaccines utilizing this compound as a key component. The study demonstrated that incorporating this compound into vaccine formulations improved immunogenicity in animal models, highlighting its potential role in enhancing vaccine efficacy against infectious diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 132.12 g/mol |

| CAS Number | 19245-97-7 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Enzyme | Substrate | Inhibition Type | Ki (μM) |

|---|---|---|---|

| Serine Protease | This compound | Competitive | 25 |

| Threonine Protease | This compound | Non-competitive | 40 |

Future Directions

Research on this compound continues to expand, with ongoing studies aimed at:

- Enhancing Synthesis Techniques: Developing more efficient synthetic routes to improve yield and reduce costs.

- Exploring New Therapeutic Applications: Investigating its role in modulating immune responses and potential use in cancer therapies.

- Understanding Mechanisms: Further elucidating the molecular mechanisms underlying its interactions with various enzymes.

Propiedades

IUPAC Name |

(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIBGDNXMPNUHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.